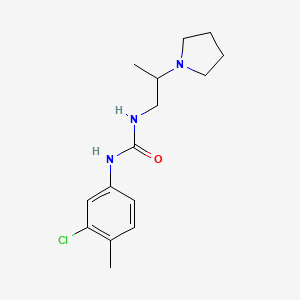
1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, also known as CPPU, is a plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU is a synthetic cytokinin that promotes cell division and growth in plants, leading to increased yield and improved quality of crops.
Scientific Research Applications
Corrosion Inhibition
Urea-derived Mannich bases, including compounds with structural similarities to 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, have been synthesized and examined for their efficacy as corrosion inhibitors. These inhibitors have shown promising results in preventing corrosion of mild steel surfaces in acidic environments, demonstrating their potential in industrial applications where corrosion resistance is critical. Their effectiveness increases with concentration and exhibits mixed-type inhibition properties, indicating their versatility in corrosion protection strategies (Jeeva et al., 2015).
Nonlinear Optical Properties
Research on chalcone derivatives closely related to 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea has revealed significant electro-optic properties, making them suitable for optoelectronic device fabrication. These compounds exhibit high second and third harmonic generation values, suggesting their application in the development of new materials for nonlinear optics. The relationship between molecular structure and nonlinear optical properties emphasizes the material's potential in enhancing optoelectronic device performance (Shkir et al., 2018).
Plant Morphogenesis
Urea derivatives have been identified as positive regulators of cell division and differentiation, exhibiting cytokinin-like activity. Certain urea compounds, including those structurally similar to 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, are used in plant morphogenesis studies to enhance adventitious root formation and plant growth. These findings highlight the potential of urea derivatives in agricultural and horticultural applications, offering new tools for plant tissue culture and genetic engineering (Ricci & Bertoletti, 2009).
Anticancer Research
A series of urea derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. The structural framework of these compounds, akin to 1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea, has shown significant potential as anticancer agents. Their ability to inhibit cancer cell proliferation highlights the utility of urea derivatives in medicinal chemistry and cancer therapy research, paving the way for the development of new anticancer drugs (Feng et al., 2020).
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-11-5-6-13(9-14(11)16)18-15(20)17-10-12(2)19-7-3-4-8-19/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUZGTSAVUAGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-(2-(pyrrolidin-1-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

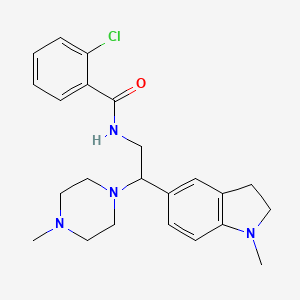
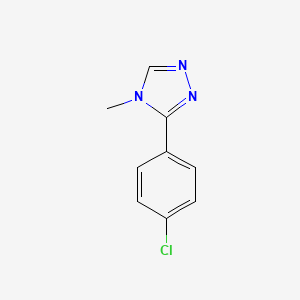

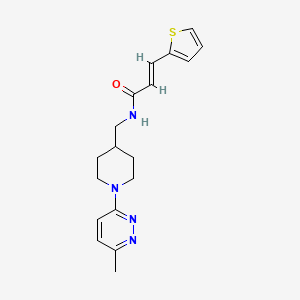
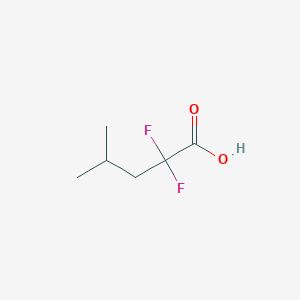
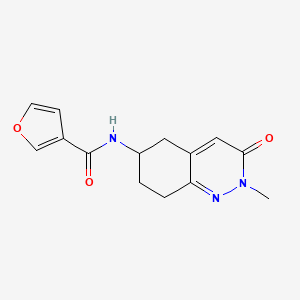
![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)
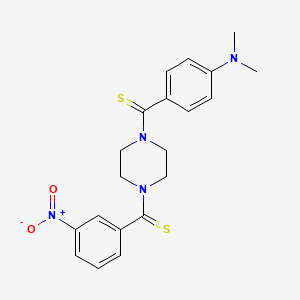
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2585921.png)

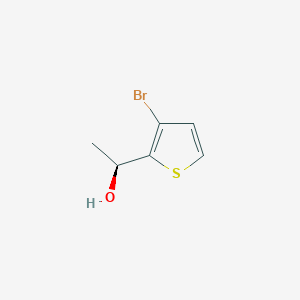
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/no-structure.png)
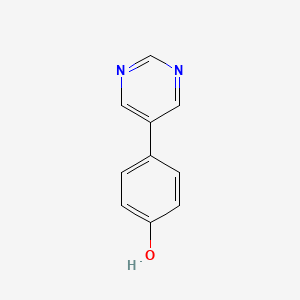
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2585928.png)